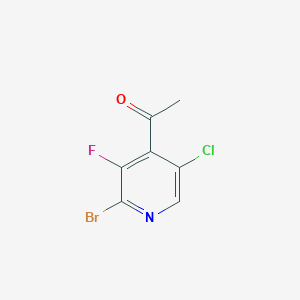
1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone is a halogenated pyridine derivative. This compound is of significant interest in various fields of scientific research due to its unique chemical structure, which includes bromine, chlorine, and fluorine atoms attached to a pyridine ring. The presence of these halogens imparts distinct chemical properties, making it a valuable building block in organic synthesis and pharmaceutical research.
準備方法
The synthesis of 1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the pyridine ring through electrophilic aromatic substitution reactions.
Acylation: The ethanone group is introduced via Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (oxidation) or sodium borohydride (reduction).
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Explored for its role in the synthesis of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogens can enhance binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
類似化合物との比較
1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone can be compared with other halogenated pyridine derivatives, such as:
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
These compounds share similar structural features but differ in the position and type of halogen atoms, which can influence their reactivity and applications. The unique combination of bromine, chlorine, and fluorine in this compound imparts distinct chemical properties, making it a valuable compound in various research domains.
特性
分子式 |
C7H4BrClFNO |
|---|---|
分子量 |
252.47 g/mol |
IUPAC名 |
1-(2-bromo-5-chloro-3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H4BrClFNO/c1-3(12)5-4(9)2-11-7(8)6(5)10/h2H,1H3 |
InChIキー |
NBMMPEFOCOYYGU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=NC=C1Cl)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



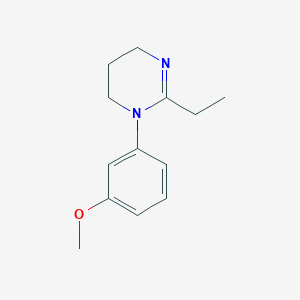
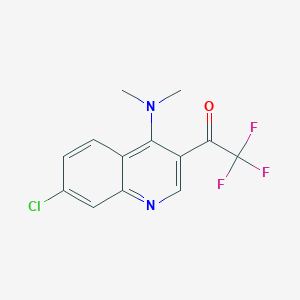
![Pyrimido[5,4-C]pyridazin-8(7H)-one](/img/structure/B13101711.png)
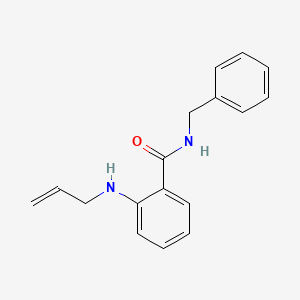

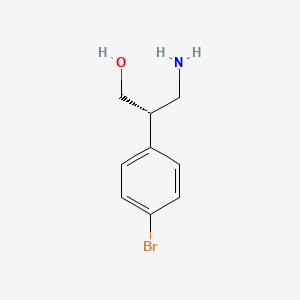
![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B13101734.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)
![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)


![Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101765.png)
![2-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101770.png)
